Ethyl 1,4-diazepan-1-ylacetate dihydrochloride
Overview
Description
Ethyl 1,4-diazepan-1-ylacetate dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O2 and a molecular weight of 259.17 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a diazepane ring, making it a subject of interest in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,4-diazepan-1-ylacetate dihydrochloride typically involves the reaction of ethyl acetate with 1,4-diazepane under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves several steps, including the formation of intermediate compounds, which are then purified to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-diazepan-1-ylacetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diazepane ring allows for substitution reactions, where different functional groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 1,4-diazepan-1-ylacetate dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 1,4-diazepan-1-ylacetate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Ethyl 1,4-diazepan-1-ylacetate dihydrochloride can be compared with other similar compounds, such as:
Diazepam: A well-known anxiolytic and sedative with a similar diazepane ring structure.
Ethyl 1,4-diazepan-1-ylacetate: The non-dihydrochloride form, which has different solubility and stability properties.
1,4-Diazepane: The parent compound, which serves as a building block for various derivatives.
Properties
IUPAC Name |
ethyl 2-(1,4-diazepan-1-yl)acetate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-2-13-9(12)8-11-6-3-4-10-5-7-11;;/h10H,2-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMOMHYTQOTCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171427-48-7 | |
Record name | ethyl 2-(1,4-diazepan-1-yl)acetate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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